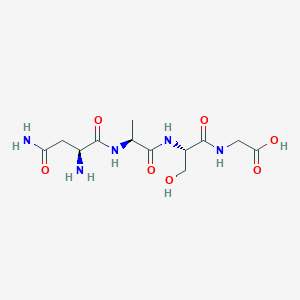

L-Asparaginyl-L-alanyl-L-serylglycine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

627460-09-7 |

|---|---|

Molekularformel |

C12H21N5O7 |

Molekulargewicht |

347.32 g/mol |

IUPAC-Name |

2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid |

InChI |

InChI=1S/C12H21N5O7/c1-5(16-11(23)6(13)2-8(14)19)10(22)17-7(4-18)12(24)15-3-9(20)21/h5-7,18H,2-4,13H2,1H3,(H2,14,19)(H,15,24)(H,16,23)(H,17,22)(H,20,21)/t5-,6-,7-/m0/s1 |

InChI-Schlüssel |

MFTJOUMJQCGRFF-ACZMJKKPSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)N)N |

Kanonische SMILES |

CC(C(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)C(CC(=O)N)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization of L Asparaginyl L Alanyl L Serylglycine

Solid-Phase Peptide Synthesis (SPPS) Approaches for L-Asparaginyl-L-alanyl-L-serylglycine

Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for creating peptides like L-Asparaginyl-L-alanyl-L-serylglycine. uci.edu This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. uci.edu The key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with purification simplified to washing and filtering the resin-bound peptide. peptide.com The most common strategy employed is Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry, which offers an orthogonal protection scheme. nih.govnih.gov

Coupling Reagent Selection and Optimization

The formation of the peptide bond is facilitated by coupling reagents that activate the C-terminal carboxyl group of the incoming amino acid. bachem.com The choice of reagent is critical for achieving high coupling efficiency and minimizing side reactions, especially racemization. bachem.comnih.gov

Common classes of coupling reagents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are effective but can cause side reactions. bachem.com DIC is often preferred in SPPS because its urea (B33335) byproduct is soluble and easily washed away. bachem.com To suppress racemization, carbodiimides are almost always used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure). bachem.comacs.org

Phosphonium and Aminium/Uronium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and provide rapid coupling with a low risk of racemization. bachem.comnih.gov HATU, which is based on the more reactive HOAt additive, is particularly effective for difficult couplings. bachem.com More recent developments include Oxyma-based reagents like COMU, which offer high reactivity with improved safety profiles. bachem.comacs.org

For the Asn-Ala-Ser-Gly sequence, a high-efficiency aminium salt like HATU or HBTU in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) would be a robust choice. Optimization involves ensuring a sufficient excess of the activated amino acid and coupling reagent (typically 3-5 equivalents) and allowing adequate reaction time to ensure the complete acylation of the free N-terminal amine of the resin-bound peptide.

| Coupling Reagent Class | Examples | Key Characteristics & Considerations |

|---|---|---|

| Carbodiimides | DCC, DIC | Cost-effective; requires an additive (e.g., HOBt, Oxyma) to suppress racemization. DIC is preferred for SPPS due to soluble byproduct. bachem.com |

| Phosphonium Salts | BOP, PyBOP | High coupling efficiency with low racemization risk. bachem.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Very efficient, fast reactions. bachem.com HATU is highly effective for difficult sequences. bachem.com COMU is a safer, modern alternative. acs.org |

Resin Selection and Cleavage Procedures

The synthesis begins by attaching the C-terminal amino acid, glycine (B1666218), to the solid support. uci.edu Since the final peptide has a free C-terminal carboxylic acid, a resin designed to yield a peptide acid upon cleavage is required.

Resin Selection: The most common choices are Wang resin or 2-chlorotrityl chloride (2-Cl-Trt) resin. peptide.combiotage.com

Wang Resin: This is a widely used support for generating peptide acids. peptide.comiris-biotech.de However, loading the first amino acid can sometimes lead to racemization, so it is often purchased pre-loaded with the C-terminal amino acid. biotage.com

2-Chlorotrityl Chloride Resin: This resin is highly acid-labile, which allows for the cleavage of the peptide under very mild acidic conditions, potentially leaving the side-chain protecting groups intact if desired. peptide.combiotage.com Its steric bulk also helps to inhibit side reactions like diketopiperazine formation at the dipeptide stage. peptide.com

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). wpmucdn.comiris-biotech.de During this process, reactive cationic species (e.g., trityl and tert-butyl cations) are generated, which can cause unwanted alkylation of sensitive residues. wpmucdn.com To prevent this, a "cleavage cocktail" containing scavengers is used. For the Asn(Trt)-Ala-Ser(tBu)-Gly sequence, a suitable cocktail would include:

TFA: The primary cleavage and deprotection agent.

Triisopropylsilane (TIS): An efficient scavenger for trityl cations. iris-biotech.de

Water: Scavenges tert-butyl cations. wpmucdn.com

1,2-Ethanedithiol (EDT): Often included to protect against other potential side reactions. iris-biotech.de

A common cleavage cocktail, Reagent K (TFA/water/phenol/thioanisole/EDT), is effective for peptides containing sensitive residues. peptide.compeptide.com A typical procedure involves treating the peptide-resin with the cocktail for 2-4 hours at room temperature, followed by precipitation of the crude peptide in cold ether. thermofisher.com

| Parameter | Selection/Procedure | Rationale |

|---|---|---|

| Resin Type | Wang or 2-Chlorotrityl Chloride Resin | Yields a C-terminal carboxylic acid upon cleavage. 2-Cl-Trt offers milder cleavage conditions and suppresses side reactions. peptide.combiotage.com |

| Cleavage Reagent | Trifluoroacetic Acid (TFA) | Strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (tBu, Trt). wpmucdn.com |

| Scavengers | Triisopropylsilane (TIS), Water, Phenol, 1,2-Ethanedithiol (EDT) | Trap reactive cationic species generated during cleavage, preventing side reactions with Asn and Ser residues. wpmucdn.comiris-biotech.depeptide.com |

| Cleavage Cocktail Example | Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for peptides with sensitive residues. peptide.compeptide.com |

Solution-Phase Peptide Synthesis Strategies

Before the dominance of SPPS, peptides were synthesized exclusively in solution. nih.gov Solution-phase synthesis remains a viable, albeit more labor-intensive, method, particularly for large-scale production or the synthesis of complex peptide fragments. springernature.com This approach involves coupling protected amino acids or peptide fragments in an organic solvent, with purification of the intermediate product after each step. ekb.eg

A potential solution-phase strategy for L-Asparaginyl-L-alanyl-L-serylglycine could involve a fragment condensation approach, for instance, a [2+2] synthesis:

Dipeptide Synthesis 1: Synthesize the C-terminal dipeptide, H-Ser(tBu)-Gly-OMe, by coupling Fmoc-Ser(tBu)-OH with H-Gly-OMe (glycine methyl ester), followed by Fmoc deprotection.

Dipeptide Synthesis 2: Synthesize the N-terminal dipeptide, Boc-Asn(Trt)-Ala-OH, by coupling Boc-Asn(Trt)-OH with H-Ala-OR (where R is a temporary ester group), followed by selective ester hydrolysis.

Fragment Condensation: Couple the two dipeptide fragments, Boc-Asn(Trt)-Ala-OH and H-Ser(tBu)-Gly-OMe, using a coupling reagent with low racemization potential, such as 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT). researchgate.net

Final Deprotection: Remove all protecting groups (Boc, Trt, tBu, and the methyl ester) in a final step using strong acid (e.g., TFA) and subsequent saponification or a single strong acid treatment to yield the final tetrapeptide.

This method requires careful control of reaction conditions and rigorous purification of intermediates, often by crystallization or chromatography. americanpeptidesociety.org

Enzymatic Synthesis Pathways

Enzymatic peptide synthesis offers a green and highly specific alternative to chemical methods, operating under mild conditions and minimizing the need for protecting groups and the risk of racemization. nih.gov

Ligase-Mediated Oligopeptide Formation

For the synthesis of L-Asparaginyl-L-alanyl-L-serylglycine, the most relevant enzymes are peptide asparaginyl ligases (PALs). nih.govpnas.org These enzymes, derived from plants, are a subclass of asparaginyl endopeptidases (AEPs) that, under near-neutral pH conditions, catalyze the formation of a peptide bond at the C-terminus of an asparagine (or aspartic acid) residue. nih.govpnas.org

A prominent example is Butelase 1 , a hyperactive PAL isolated from Clitoria ternatea. nih.gov The enzymatic ligation mechanism involves two main steps:

Acyl-Enzyme Intermediate Formation: The catalytic cysteine in the enzyme's active site attacks the carbonyl group of the P1 residue (Asn) of the donor peptide (e.g., a peptide ending in Asn), forming a thioester intermediate and releasing the C-terminal portion of the donor. nih.gov

Nucleophilic Attack: An incoming amine nucleophile (e.g., the N-terminus of the acceptor peptide, H-Ala-Ser-Gly-OH) attacks the thioester, forming the new peptide bond and releasing the ligated product from the enzyme. nih.gov

This approach could theoretically be used to ligate an L-Asparaginyl donor to an L-alanyl-L-serylglycine acceptor. The high chemo- and regioselectivity of PALs means that side-chain protection for serine would likely be unnecessary. researchgate.net However, the practical application would depend on the substrate specificity of the chosen ligase and the availability of suitable donor and acceptor fragments. Research continues to identify new PALs and engineer existing AEPs to function as efficient ligases for biotechnological applications. nih.govpnas.org

Site-Specific Labeling and Derivatization for Spectroscopic Probes

Site-specific labeling of peptides with spectroscopic probes is crucial for studying their interactions, conformation, and localization in biological systems. beilstein-journals.orgnih.gov For L-Asparaginyl-L-alanyl-L-serylglycine, labeling can be achieved by targeting the N-terminal amino group or the side chains of the constituent amino acids.

The N-terminus of the tetrapeptide provides a primary amine that can be readily conjugated with a variety of fluorescent dyes. Common fluorescent probes for N-terminal labeling include fluorescein (B123965) isothiocyanate (FITC) and succinimidyl esters of dyes like Alexa Fluor or cyanine (B1664457) (Cy) dyes. sb-peptide.comaltabioscience.com The reaction is typically performed in a slightly basic aqueous buffer to ensure the nucleophilicity of the amino group. sb-peptide.com

Alternatively, the side chains of asparagine or serine could be targeted for derivatization, although this is generally more challenging and may require specific chemical strategies. For instance, the hydroxyl group of serine could potentially be modified, but this often requires harsher conditions that might compromise the integrity of the peptide.

A more versatile approach involves the incorporation of a non-canonical amino acid with a bioorthogonal handle during the synthesis, which can then be selectively labeled. However, for the native peptide, N-terminal labeling remains the most straightforward method.

Below is a table of common spectroscopic probes suitable for labeling L-Asparaginyl-L-alanyl-L-serylglycine at the N-terminus:

| Spectroscopic Probe | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Key Features |

| Fluorescein isothiocyanate (FITC) | Isothiocyanate | ~495 | ~518 | Widely used, cost-effective, pH-sensitive fluorescence. altabioscience.com |

| Tetramethylrhodamine (TAMRA) | Succinimidyl ester | ~552 | ~578 | Bright and photostable, less pH-sensitive than fluorescein. sb-peptide.com |

| Cyanine 3 (Cy3) | Succinimidyl ester | ~550 | ~570 | Bright and photostable, suitable for FRET applications. sb-peptide.com |

| Cyanine 5 (Cy5) | Succinimidyl ester | ~650 | ~670 | Emits in the far-red spectrum, minimizing background fluorescence. sb-peptide.com |

| Nitrobenzoxadiazole (NBD) | Amine-reactive derivatives | ~465 | ~535 | Environmentally sensitive fluorophore, small size. nih.gov |

Considerations for Stereochemical Purity in Synthesis

Maintaining the stereochemical integrity of each amino acid residue is paramount during peptide synthesis, as the biological activity of a peptide is highly dependent on its three-dimensional structure. wikipedia.org With the exception of the achiral glycine, all amino acids in the target peptide (L-asparagine, L-alanine, L-serine) are chiral. wikipedia.org Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a significant risk, particularly for the asparagine residue.

Asparagine is notoriously prone to racemization, primarily through the formation of a succinimide (B58015) intermediate, also known as aspartimide formation. nih.govacs.orgnih.gov This side reaction can be promoted by both acidic and basic conditions commonly used in solid-phase peptide synthesis (SPPS). nih.govpeptide.com The succinimide ring can then be opened by nucleophiles to yield both the desired α-aspartyl peptide and the undesired β-aspartyl peptide, with both products being susceptible to racemization at the α-carbon. acs.orgnih.gov

Several strategies can be employed to minimize racemization of the asparagine residue:

Use of side-chain protection: Protecting the side-chain amide of asparagine with groups like the trityl (Trt) group can reduce the propensity for succinimide formation. nih.gov

Optimized coupling reagents: The choice of coupling reagent and additives is critical. The addition of racemization suppressants like 1-hydroxybenzotriazole (HOBt) or its derivatives can mitigate epimerization. highfine.com

Controlled reaction conditions: Careful control of temperature and reaction times, especially during coupling and deprotection steps, is essential. nih.gov

The stereochemical purity of the final L-Asparaginyl-L-alanyl-L-serylglycine product must be rigorously assessed. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common method for separating diastereomeric peptides. researchgate.netnih.gov Alternatively, the peptide can be hydrolyzed into its constituent amino acids, which are then derivatized with a chiral reagent (e.g., Marfey's reagent) and analyzed by reverse-phase HPLC or liquid chromatography-mass spectrometry (LC-MS) to determine the enantiomeric ratio of each amino acid. researchgate.netnih.govmdpi.com This analytical validation is crucial to ensure that the synthesized peptide possesses the correct stereochemistry and, therefore, the intended biological function.

| Amino Acid Residue | Potential for Racemization | Common Mitigation Strategies | Analytical Method for Purity Check |

| L-Asparagine | High (via aspartimide formation) | Side-chain protection (e.g., Trt), use of HOBt, optimized coupling conditions. peptide.comnih.gov | Chiral HPLC, LC-MS after hydrolysis and derivatization. researchgate.netnih.gov |

| L-Alanine | Low | Standard coupling protocols with racemization suppressants. | Chiral HPLC, LC-MS after hydrolysis and derivatization. |

| L-Serine | Moderate | Side-chain protection (e.g., t-butyl), optimized coupling conditions. | Chiral HPLC, LC-MS after hydrolysis and derivatization. |

| Glycine | None (achiral) | Not applicable. | Not applicable. |

Structural Elucidation and Conformational Analysis of L Asparaginyl L Alanyl L Serylglycine

X-ray Crystallography for Crystalline State Structures

In the solid state, peptide molecules arrange themselves into a highly ordered three-dimensional lattice. This crystal packing is governed by the drive to achieve a minimum energy state, which is accomplished by maximizing favorable intermolecular interactions and minimizing void spaces. acs.org The primary forces dictating the packing of L-Asparaginyl-L-alanyl-L-serylglycine would be hydrogen bonds and van der Waals interactions. The side chains of asparagine (a primary amide) and serine (a hydroxyl group) are particularly suited to participate in specific and directional hydrogen bonds, which would heavily influence the crystal lattice. Glycine (B1666218), lacking a side chain, and alanine (B10760859), with a small methyl group, provide conformational flexibility and allow for efficient packing around the more complex residues. libretexts.orgwikipedia.org Molecules in the crystal are typically found in their zwitterionic form, where the N-terminal amino group is protonated (-NH3+) and the C-terminal carboxyl group is deprotonated (-COO-), facilitating strong electrostatic interactions and hydrogen bonding. researchgate.net

Hydrogen bonds are the most significant non-covalent interactions stabilizing peptide crystal structures. researchgate.netnih.gov For L-Asparaginyl-L-alanyl-L-serylglycine, an extensive and complex three-dimensional hydrogen-bonding network is expected. Both backbone and side-chain atoms participate as donors and acceptors. The backbone amide (N-H) groups are consistent hydrogen bond donors, while the carbonyl (C=O) groups are acceptors. nih.gov The side chains of asparagine and serine introduce additional, crucial hydrogen bonding capabilities. The asparagine side chain offers one donor site (-NH₂) and one acceptor site (C=O), while the serine side chain's hydroxyl group (-OH) can act as both a donor and an acceptor. These interactions lead to the formation of layered or channel-like structures, as seen in the crystals of related amino acids and dipeptides. nih.govnih.gov

Table 1: Potential Hydrogen Bond Donors and Acceptors in L-Asparaginyl-L-alanyl-L-serylglycine

| Residue | Potential Donor | Potential Acceptor |

| Backbone | Amide N-H | Carbonyl C=O |

| L-Asparagine (Asn) | Side-chain Amide N-H | Side-chain Carbonyl C=O |

| L-Alanine (Ala) | None | None |

| L-Serine (Ser) | Side-chain Hydroxyl O-H | Side-chain Hydroxyl O |

| Glycine (Gly) | None | None |

| N-Terminus | Ammonium -NH₃⁺ | - |

| C-Terminus | - | Carboxylate -COO⁻ |

The conformation of a peptide backbone is defined by a series of torsion angles (also known as dihedral angles). The key angles are phi (φ), psi (ψ), and omega (ω). libretexts.orglibretexts.org

Omega (ω): This angle describes the rotation around the peptide bond (C-N). Due to the partial double-bond character of the peptide bond, it is almost always planar, restricting ω to either ~180° (trans conformation) or ~0° (cis conformation). The trans form is overwhelmingly favored for non-proline residues. libretexts.orglibretexts.org

Phi (φ): This angle describes the rotation around the N-Cα bond.

Psi (ψ): This angle describes the rotation around the Cα-C bond.

The allowed values for φ and ψ are famously visualized on a Ramachandran plot. nih.gov Steric hindrance between atoms limits most combinations of these angles to specific "allowed" regions, which correspond to known secondary structures like α-helices and β-sheets. libretexts.orgnih.gov For a short, flexible peptide like this, conformations such as β-turns or extended strands are more probable than stable helices. The side chains also have their own set of torsional angles, typically denoted as chi (χ), which determine their orientation. libretexts.org

Table 2: Key Torsional Angles Defining Peptide Structure

| Angle | Bond of Rotation | Description | Expected Value/Range |

| Phi (φ) | N—Cα | Defines backbone conformation | -180° to +180° (Restricted by Ramachandran plot) |

| Psi (ψ) | Cα—C' | Defines backbone conformation | -180° to +180° (Restricted by Ramachandran plot) |

| Omega (ω) | C'—N | Defines peptide bond planarity | ~180° (trans) or ~0° (cis) |

| Chi (χ) | Cα—Cβ, etc. | Defines side-chain conformation | Varies depending on the amino acid |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

NMR spectroscopy is the premier technique for studying the structure and dynamics of peptides in solution, providing an image of the molecule in a more biologically relevant, non-crystalline environment. uzh.ch

In an NMR experiment, the chemical shift (δ) of a nucleus (typically ¹H, ¹³C, or ¹⁵N) is highly sensitive to its local electronic environment and, therefore, to the peptide's conformation. univr.it For instance, the chemical shifts of amide protons (HN) and α-protons (Hα) are well-known indicators of secondary structure. Hα chemical shifts that are lower than random coil values are indicative of α-helical structures, while higher shifts suggest a β-sheet conformation. Temperature coefficients of amide proton chemical shifts can also identify protons that are shielded from the solvent, likely because they are involved in intramolecular hydrogen bonds. nih.gov

Scalar (or J) coupling constants provide information about bond connectivity and dihedral angles. Specifically, the three-bond coupling constant between the amide proton and the α-proton (³J(HN,Hα)) is related to the backbone dihedral angle φ through the Karplus equation. By measuring these coupling constants, it is possible to restrain the possible values of the φ angle for each residue. nih.gov

Table 3: Typical ¹H Chemical Shift Ranges (ppm) for Amino Acid Residues in a Peptide (Relative to a reference like DSS or TSP)

| Amino Acid | Hα | Hβ | Hγ/Hδ | Amide (HN) |

| Asparagine (Asn) | ~4.7 | ~2.8, ~2.9 | - | ~8.4 |

| Alanine (Ala) | ~4.3 | ~1.4 | - | ~8.2 |

| Serine (Ser) | ~4.5 | ~3.9 | - | ~8.3 |

| Glycine (Gly) | ~4.0 | - | - | ~8.3 |

| Note: These are approximate values and can vary significantly based on local conformation, pH, and temperature. |

The Nuclear Overhauser Effect (NOE) is a through-space interaction between nuclei that are close in space (typically < 5 Å), irrespective of their separation along the peptide sequence. uzh.ch It is the most powerful tool in NMR for determining the three-dimensional structure of a peptide. By measuring the intensity of NOE cross-peaks in a 2D NOESY spectrum, one can derive a set of upper-limit distance constraints between pairs of protons.

These distance restraints are crucial for defining the peptide's fold. Different secondary structures give rise to characteristic patterns of NOEs. For example, a series of strong NOEs between the amide protons of adjacent residues (dNN(i, i+1)) is a hallmark of an α-helix, while strong NOEs between an α-proton on one residue and the amide proton of the next (dαN(i, i+1)) are characteristic of extended β-strands. uzh.chunivr.it The collection of dozens or hundreds of such distance restraints allows for the calculation of a family of solution structures consistent with the experimental data.

Table 4: Characteristic Short- and Medium-Range NOEs for Peptide Secondary Structures

| NOE Type | Description | Associated Structure |

| dαN(i, i+1) | Hα of residue i to HN of residue i+1 | Common in all structures, strong in β-sheets |

| dNN(i, i+1) | HN of residue i to HN of residue i+1 | α-helix, 3₁₀-helix |

| dβN(i, i+1) | Hβ of residue i to HN of residue i+1 | α-helix, turns |

| dαN(i, i+3) | Hα of residue i to HN of residue i+3 | α-helix, turns |

| dαβ(i, i+3) | Hα of residue i to Hβ of residue i+3 | α-helix, turns |

Conformational Dynamics Studies

The flexibility of the peptide backbone and the interactions of its side chains (Asparagine, Alanine, Serine) mean that L-Asparaginyl-L-alanyl-L-serylglycine does not exist as a single static structure, but rather as a dynamic ensemble of interconverting conformations. Studying these dynamics is crucial for understanding its behavior in solution. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be pivotal. By measuring parameters like nuclear Overhauser effects (NOEs), coupling constants, and relaxation times, it is possible to derive distance and dihedral angle restraints. These restraints, in turn, help to define the population-weighted average structure and the extent of its flexibility.

pH-Induced Conformational Changes

The conformational landscape of L-Asparaginyl-L-alanyl-L-serylglycine is expected to be sensitive to changes in pH. The peptide possesses ionizable groups: the N-terminal amino group, the C-terminal carboxyl group, and the side chain of asparagine, which can be hydrolyzed to aspartic acid under certain conditions.

Changes in pH alter the protonation state of these groups, leading to changes in electrostatic interactions within the molecule. This can significantly impact the stability of certain conformations. For instance, the deprotonation of the C-terminal carboxyl group at physiological pH introduces a negative charge, which can influence the orientation of the peptide backbone and nearby side chains. Titration experiments monitored by techniques like NMR or circular dichroism would reveal these pH-dependent structural transitions. peptide.co.jp The isoelectric point, the pH at which the net charge is zero, is a critical parameter that would be determined. peptide.co.jp

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

For a short, flexible peptide like L-Asparaginyl-L-alanyl-L-serylglycine, the CD spectrum would likely be dominated by features indicative of a random coil or disordered structure. google.com However, the presence of turns or other minor ordered structures could be identified by characteristic spectral features. researchgate.net For example, a negative band near 200 nm is often associated with random coils, while beta-turns can exhibit more complex spectra. researchgate.net The influence of environmental factors, such as solvent polarity and temperature, on the peptide's secondary structure could also be efficiently monitored using CD spectroscopy. googleapis.comresearchgate.net

Table 1: Characteristic CD Spectral Features for Peptide Secondary Structures

| Secondary Structure | Positive Peak(s) (nm) | Negative Peak(s) (nm) |

| Alpha-Helix | ~192 | ~208, ~222 |

| Beta-Sheet | ~195 | ~217 |

| Beta-Turn | Varies (depends on turn type) | Varies |

| Random Coil | ~212 | ~198 |

Note: The exact peak positions and intensities can vary depending on the specific peptide sequence and solvent conditions.

Computational Approaches to Conformational Landscape

Computational methods are indispensable for creating a detailed, atomic-level picture of the conformational possibilities of L-Asparaginyl-L-alanyl-L-serylglycine.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational tool used to study the physical movements of atoms and molecules over time. elifesciences.orgresearchgate.net An MD simulation of L-Asparaginyl-L-alanyl-L-serylglycine would involve placing a model of the peptide in a simulated aqueous environment and calculating the forces between atoms to predict their motion. elifesciences.orgbath.ac.uk

These simulations can reveal the accessible conformations, the timescales of transitions between them, and the role of solvent in stabilizing certain structures. researchgate.netpatentcut.com By analyzing the simulation trajectory, one can generate Ramachandran plots to visualize the distribution of backbone dihedral angles (phi and psi) and identify preferred conformational states like polyproline II (pPII), which is common in short, flexible peptides. bath.ac.uk The simulations can also predict properties that are difficult to measure experimentally, such as the detailed hydrogen bonding network with surrounding water molecules. nih.gov

Quantum Chemical Calculations for Conformational Analysis

For a more accurate description of the energies of different conformations, quantum chemical (QC) calculations are employed. Unlike the classical force fields used in MD, QC methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

These calculations can be used to obtain highly accurate relative energies for a set of conformations, for example, those identified through MD simulations. This allows for a more reliable ranking of their stability. Methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) can provide benchmark energies to validate or refine the parameters used in classical MD force fields. Due to their high computational cost, QC calculations are typically performed on a limited number of structures in the gas phase or with simplified solvent models.

Peptide Aggregation and Self-Assembly Studies

The process by which individual peptide molecules associate to form larger, ordered structures is known as self-assembly or aggregation. For L-Asparaginyl-L-alanyl-L-serylglycine, the propensity to aggregate would depend on factors like concentration, pH, temperature, and ionic strength. The side chains of asparagine and serine, with their ability to form hydrogen bonds, could play a significant role in mediating intermolecular interactions.

Experimental techniques to study aggregation include:

Fluorescence Spectroscopy: Using dyes like Thioflavin T, which fluoresces upon binding to amyloid-like beta-sheet structures.

Dynamic Light Scattering (DLS): To monitor the size of particles in solution and detect the formation of larger aggregates.

Electron Microscopy (TEM/SEM): To visualize the morphology of any resulting aggregates, such as fibrils or amorphous structures.

Spectroscopic Characterization Techniques Applied to L Asparaginyl L Alanyl L Serylglycine

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful non-destructive technique for probing the structure of peptides. It measures the vibrational energies of molecular bonds, which are sensitive to the local chemical environment, secondary structure, and hydrogen bonding. springernature.comnih.gov

Fourier Transform Infrared (FTIR) spectroscopy is a principal method for investigating peptide structure, as it directly probes the vibrations of the amide bonds that form the peptide backbone. acs.org The analysis focuses on characteristic amide bands, which are sensitive to the peptide's conformation. researchgate.net For a tetrapeptide like Asn-Ala-Ser-Gly, which is often flexible, the IR spectrum can reveal a mixture of conformations in solution. acs.org

The most informative bands for peptide analysis are Amide I, Amide II, and Amide III. researchgate.netlew.ro

Amide I (1600–1700 cm⁻¹): This is the most intense and widely used band for secondary structure analysis. lew.ro It arises primarily from the C=O stretching vibration of the peptide backbone (70-85%). researchgate.net The exact frequency of the Amide I band is highly correlated with the secondary structure (e.g., α-helix, β-sheet, β-turn, or random coil). For instance, bands around 1655 cm⁻¹ are typically assigned to α-helical structures, while those near 1630 cm⁻¹ suggest a β-sheet conformation. lew.ro

Amide II (1500–1600 cm⁻¹): This band results from a combination of N-H in-plane bending (40-60%) and C-N stretching vibrations (18-40%). researchgate.net While also sensitive to conformation, its complexity can sometimes make interpretation more challenging than the Amide I band.

Amide III (1200–1300 cm⁻¹): This is a complex band arising from a mixture of C-N stretching, N-H bending, and other vibrations. It is often used to complement the information from the Amide I and II bands. lew.ro

The side chains of the constituent amino acids, such as the -CONH₂ group of asparagine, also contribute to the spectrum and can provide additional structural information. nih.govnih.gov

Table 1: General Correlation of Amide I Band Frequencies with Peptide Secondary Structure This interactive table provides typical wavenumber ranges for different peptide conformations. Specific values can vary based on solvent, hydration, and aggregation state.

| Secondary Structure | Amide I Wavenumber (cm⁻¹) |

|---|---|

| α-Helix | 1650 - 1658 |

| β-Sheet (antiparallel) | 1620 - 1640 and 1680 - 1700 |

| β-Turn | 1660 - 1685 |

Data sourced from multiple spectroscopic studies. researchgate.netlew.ro

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR. springernature.com It is particularly useful for studying aqueous solutions due to the weak Raman scattering of water. This technique provides detailed information on both the peptide backbone and amino acid side-chain conformations. nih.govresearchgate.net

Like IR spectroscopy, Raman spectra of peptides are analyzed for key amide bands:

Amide I (around 1645-1680 cm⁻¹): The C=O stretch in Raman spectra is also highly sensitive to the peptide's secondary structure and hydrogen bonding patterns. springernature.com

Amide III (around 1230-1300 cm⁻¹): This band is often more prominent and better resolved in Raman spectra than in IR, providing valuable conformational information.

Furthermore, Raman spectroscopy allows for the characterization of side-chain vibrations. For L-Asparaginyl-L-alanyl-L-serylglycine, specific bands corresponding to the vibrations of the asparagine, alanine (B10760859), and serine side chains can be identified. For example, the CH₂ rocking modes of the glycine (B1666218) backbone and the C-C stretching of alanine are identifiable in the Raman spectrum. nih.govresearchgate.net The analysis of these bands can reveal details about the local environment and interactions of each residue within the peptide structure. nih.gov

Table 2: Illustrative Raman Band Assignments for Peptides This table shows typical Raman shifts for key vibrational modes found in peptides. The exact position and intensity depend on the specific peptide sequence and conformation.

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~1645 - 1680 | Amide I (C=O stretch) |

| ~1440 - 1460 | CH₂ deformation |

| ~1230 - 1300 | Amide III (C-N stretch, N-H bend) |

| ~930 - 950 | C-C backbone stretch |

Data compiled from general peptide Raman studies. nih.govresearchgate.netresearchgate.net

Mass Spectrometry (MS) for Sequence Verification and Purity Assessment

Mass spectrometry (MS) is an indispensable analytical technique for peptide analysis, providing precise measurement of the mass-to-charge ratio (m/z) of ionized molecules. creative-proteomics.com For L-Asparaginyl-L-alanyl-L-serylglycine, it is used to confirm the molecular weight, verify the amino acid sequence, and assess the sample's purity. uab.edunih.gov

Electrospray ionization (ESI) is a soft ionization technique that is ideal for analyzing peptides and proteins directly from a liquid solution. tuwien.ateuropeanpharmaceuticalreview.com It typically generates multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺) without significant fragmentation, which is particularly useful for larger molecules. europeanpharmaceuticalreview.com For a relatively small tetrapeptide like Asn-Ala-Ser-Gly (theoretical molecular weight of approximately 377.35 Da), the most abundant ions are often the singly protonated molecule [M+H]⁺ and the doubly protonated molecule [M+2H]²⁺.

ESI-MS is highly effective for verifying the successful synthesis of the target peptide. The resulting spectrum is examined for peaks corresponding to the expected m/z values. The presence of unexpected peaks can indicate impurities, such as by-products from synthesis or the presence of residual protecting groups. uab.edu

Table 3: Theoretical ESI-MS Data for L-Asparaginyl-L-alanyl-L-serylglycine (MW ≈ 377.35 Da) This table displays the calculated m/z values for the most common ions expected in a positive-mode ESI-MS spectrum.

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₁₃H₂₄N₅O₇]⁺ | 378.36 |

| [M+Na]⁺ | [C₁₃H₂₃N₅O₇Na]⁺ | 400.34 |

| [M+K]⁺ | [C₁₃H₂₃N₅O₇K]⁺ | 416.31 |

Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique widely used for peptide analysis. wikipedia.orgscripps.edu In MALDI, the peptide sample is co-crystallized with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the analyte with minimal fragmentation. scripps.edunih.gov A key advantage of MALDI, particularly when coupled with a time-of-flight (TOF) analyzer, is that it predominantly produces singly charged ions (e.g., [M+H]⁺). wikipedia.orgshimadzu.com This simplifies the resulting mass spectrum, making it straightforward to confirm the molecular weight and assess purity. shimadzu.comeuropeanpharmaceuticalreview.com

The MALDI-TOF spectrum of a pure sample of L-Asparaginyl-L-alanyl-L-serylglycine would show a prominent peak at the m/z corresponding to its protonated molecular weight ([M+H]⁺ ≈ 378.36). The high sensitivity of MALDI-MS allows for the detection of low-level impurities, which would appear as additional peaks in the spectrum. europeanpharmaceuticalreview.comresearchgate.net

Table 4: Expected MALDI-TOF MS Signals for Purity Assessment of Asn-Ala-Ser-Gly This table shows the primary ions used to confirm product identity and detect common adducts.

| Ion | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Peptide | 378.36 |

| [M+Na]⁺ | Sodium Adduct | 400.34 |

Tandem mass spectrometry (MS/MS) is the definitive method for sequencing peptides. nih.govresearchgate.net In an MS/MS experiment, the parent (or precursor) ion of the peptide (e.g., the [M+H]⁺ ion at m/z 378.36) is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). libretexts.org This process cleaves the peptide bonds at predictable locations, generating a series of fragment ions.

The most common fragments are b-ions (containing the N-terminus) and y-ions (containing the C-terminus). libretexts.orgnih.gov The mass difference between adjacent peaks in a b-ion series or a y-ion series corresponds to the mass of a specific amino acid residue. By analyzing these mass differences, the amino acid sequence can be deduced de novo. libretexts.orgasdlib.org For L-Asparaginyl-L-alanyl-L-serylglycine, a complete series of b- and y-ions would unequivocally confirm the sequence Asn-Ala-Ser-Gly. scirp.orguab.edu

Table 5: Theoretical MS/MS Fragmentation Pattern for L-Asparaginyl-L-alanyl-L-serylglycine ([M+H]⁺ = 378.36) This table details the calculated monoisotopic m/z values for the primary b- and y-ion series. This pattern serves as a fingerprint to confirm the peptide's sequence.

| No. | Amino Acid | b-ion m/z | y-ion m/z |

|---|---|---|---|

| 1 | Asn | 115.05 | 378.36 (Precursor) |

| 2 | Ala | 186.09 | 264.31 |

| 3 | Ser | 273.12 | 193.27 |

Table 6: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation/Formula |

|---|---|

| L-Asparaginyl-L-alanyl-L-serylglycine | Asn-Ala-Ser-Gly |

| L-Asparagine | Asn |

| L-Alanine | Ala |

| L-Serine | Ser |

| Glycine | Gly |

| Water | H₂O |

| Trifluoroacetic acid | TFA |

Computational and Theoretical Investigations of L Asparaginyl L Alanyl L Serylglycine

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical methods are fundamental to understanding the electronic structure that dictates the intrinsic conformational preferences and reactivity of a peptide. These methods solve the Schrödinger equation to provide detailed information about energy, electron distribution, and bonding. ajol.info

Density Functional Theory (DFT) is a computationally efficient QM method widely used to study biological molecules. ajol.info For a peptide like Asn-Ala-Ser-Gly, DFT is invaluable for investigating how its structure and energy change with pH. The key ionizable sites are the N-terminal amine group, the C-terminal carboxylic acid group, and potentially the side chain of asparagine under certain conditions.

DFT calculations can determine the relative energies of the peptide in its various protonation states (cationic, zwitterionic, anionic). By calculating these energies, researchers can predict the pKa values of the ionizable groups and understand the equilibrium distribution of these states in solution. For example, DFT has been successfully used to probe the structures of product ions from the fragmentation of protonated peptides, providing insight into their dissociation mechanisms. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be employed to predict how protonation affects the peptide's electronic absorption spectra, as changes in protonation state can lead to significant shifts in absorption bands. nih.govrsc.org

Table 1: Illustrative DFT-Calculated Relative Energies for Protonation States of a Model Tetrapeptide This table represents the type of data generated from DFT calculations on protonation states. The values are hypothetical examples based on typical energy differences.

| Protonation State | Description | Relative Energy (kcal/mol) | Predominant at pH |

| Cationic (+1) | N-terminus protonated, C-terminus neutral | 3.5 | < 2 |

| Zwitterionic (0) | N-terminus protonated, C-terminus deprotonated | 0.0 | 2 - 9 |

| Anionic (-1) | N-terminus neutral, C-terminus deprotonated | 12.1 | > 9 |

Ab initio Methods for Energetic Landscapes

Ab initio (Latin for "from the beginning") methods are a class of QM calculations that rely on first principles without using experimental data for parameterization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) provide highly accurate energies. researchgate.net These methods are crucial for mapping the potential energy surface (PES) of a peptide to define its energetic landscape.

An energetic landscape reveals the relative stabilities of different conformations (e.g., α-helix, β-sheet, turns, random coil) and the energy barriers separating them. nih.gov For Asn-Ala-Ser-Gly, ab initio calculations could be used to determine the intrinsic stability of various folded structures in the gas phase. Studies on dipeptides have shown that electron correlation effects, which are accurately captured by high-level ab initio methods, significantly influence calculated binding energies. researchgate.net By understanding these baseline energetics, researchers can then parse the influence of subsequent environmental factors like solvation.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods are highly accurate, their computational cost restricts them to relatively small systems or short timescales. To study the dynamic behavior of a peptide over nanoseconds to microseconds, classical methods like Molecular Mechanics (MM) and Molecular Dynamics (MD) are employed.

MD simulations rely on a molecular mechanics force field, which is a set of parameters and potential energy functions that describe the interactions between atoms. Force fields like AMBER and CHARMM are parameterized extensively for standard amino acids. nih.govresearchgate.netrsc.org The process involves fitting the MM potential energies to high-level QM calculations and experimental data. researchgate.netyoutube.com

For a standard peptide like Asn-Ala-Ser-Gly, the existing parameters in modern force fields (e.g., AMBER ff14SB, CHARMM36) are generally robust. nih.gov However, the accuracy of simulations depends heavily on the quality of these parameters, especially the torsional (dihedral) terms, which govern the conformational flexibility of the peptide backbone and side chains. youtube.com The development of these parameters involves scanning the dihedral angles of model dipeptides (e.g., Ace-Ala-Nme) with QM methods and fitting the MM torsional parameters to reproduce the resulting energy profiles. researchgate.net

Table 2: Example of Dihedral Angle Parameters in a Force Field for a Peptide Backbone This table provides an illustrative example of the kind of parameters found in a force field file for the φ (phi) and ψ (psi) dihedral angles, which define the backbone conformation.

| Dihedral Type | Atom Types | Periodicity | Force Constant (kcal/mol) | Phase Shift (degrees) |

| φ (C-N-CA-C) | C-N-CT-C | 1 | 0.20 | 180.0 |

| φ (C-N-CA-C) | C-N-CT-C | 2 | 0.25 | 180.0 |

| ψ (N-CA-C-N) | N-CT-C-N | 1 | 0.20 | 180.0 |

| ψ (N-CA-C-N) | N-CT-C-N | 2 | 0.25 | 180.0 |

Solvent Effects on Peptide Conformation and Dynamics

The conformation of a peptide is profoundly influenced by its solvent environment. MD simulations are the primary tool for investigating these effects. By explicitly including solvent molecules (like water) in the simulation box, MD can capture how solvent-peptide interactions modulate the peptide's structural ensemble.

Studies on model peptides have shown that different solvents can dramatically shift conformational equilibria. aps.org For instance, in pure water, peptides often sample a range of conformations, including polyproline II (PPII) and β-strands. Adding co-solvents like urea (B33335) can destabilize helical structures by disrupting local intra-peptide hydrogen bonds. aps.org In contrast, less polar solvents like methanol (B129727) may disfavor the PPII conformation due to less effective hydration of the peptide backbone. aps.orgnih.gov For Asn-Ala-Ser-Gly, MD simulations would be critical to predict how its polar side chains (Asn, Ser) interact with water and how these interactions compete with the formation of internal hydrogen bonds, thereby shaping its dominant solution structures.

Conformational Searching Algorithms and Energy Minimization

The conformational space of a peptide is vast. A tetrapeptide has multiple rotatable bonds, leading to a huge number of possible three-dimensional structures. Conformational searching algorithms are computational methods designed to explore this space efficiently to locate low-energy (and thus, physically relevant) conformations. nih.gov

The process often begins by generating a set of initial structures, for example, by systematically rotating dihedral angles or by building a linear peptide and then cyclizing it for cyclic peptides. nih.gov These initial structures are then subjected to energy minimization, a process that adjusts the geometry to find the nearest local minimum on the potential energy surface.

More sophisticated algorithms combine stochastic methods with energy minimization. Techniques like Monte Carlo (MC) simulations, replica-exchange molecular dynamics (REMD), and generalized pattern search algorithms are used to overcome energy barriers and sample a wider range of conformations. nih.gov These methods have been successfully applied to predict the conformational populations of various peptides, with results that often show good agreement with experimental data from NMR. nih.gov For Asn-Ala-Ser-Gly, a thorough conformational search would be the first step in any computational analysis to identify the set of plausible structures before undertaking more detailed QM or MD studies.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that complement and guide experimental work. For the tetrapeptide L-Asparaginyl-L-alanyl-L-serylglycine, theoretical methods can be employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies, aiding in its structural elucidation and characterization.

NMR Chemical Shift Prediction:

The prediction of NMR chemical shifts for peptides is a complex task due to the influence of conformation, solvent effects, and local electronic environments on the magnetic shielding of each nucleus. Modern computational approaches utilize machine learning algorithms trained on large databases of experimentally determined protein and peptide structures and their corresponding chemical shifts. nih.govprotein-nmr.org.uk Web servers like EFG-CS employ machine learning models, sometimes in conjunction with protein structure prediction (like ESMFold), to calculate chemical shifts directly from an amino acid sequence. nih.gov These tools can predict backbone and side-chain chemical shifts with a notable degree of accuracy. nih.govrsc.org

For L-Asparaginyl-L-alanyl-L-serylglycine (Sequence: Asn-Ala-Ser-Gly or NASG), predicted NMR chemical shifts for backbone atoms can be generated. These predictions are based on statistical models derived from extensive datasets of known protein structures and their NMR assignments in the Biological Magnetic Resonance Bank (BMRB). nih.gov The following tables show predicted ¹H, ¹³C, and ¹⁵N chemical shifts for the backbone atoms of this tetrapeptide.

Predicted Backbone NMR Chemical Shifts for L-Asparaginyl-L-alanyl-L-serylglycine

¹H Chemical Shifts (ppm)

| Residue | Atom Name | Predicted Shift (ppm) |

|---|---|---|

| Asn (N) | H | 8.35 |

| HA | 4.65 | |

| Ala (A) | H | 8.21 |

| HA | 4.30 | |

| Ser (S) | H | 8.29 |

| HA | 4.45 | |

| Gly (G) | H | 8.20 |

¹³C Chemical Shifts (ppm)

| Residue | Atom Name | Predicted Shift (ppm) |

|---|---|---|

| Asn (N) | CA | 52.5 |

| CB | 38.0 | |

| C' | 174.5 | |

| Ala (A) | CA | 51.5 |

| CB | 19.0 | |

| C' | 176.0 | |

| Ser (S) | CA | 57.0 |

| CB | 63.0 | |

| C' | 174.0 | |

| Gly (G) | CA | 44.0 |

¹⁵N Chemical Shifts (ppm)

| Residue | Atom Name | Predicted Shift (ppm) |

|---|---|---|

| Asn (N) | N | 120.0 |

| Ala (A) | N | 123.0 |

| Ser (S) | N | 118.5 |

| Gly (G) | N | 109.0 |

Note: These values are computationally predicted and serve as an estimation for experimental results. The accuracy of prediction can vary.

Vibrational Frequency Prediction:

Theoretical vibrational spectroscopy, typically performed using Density Functional Theory (DFT) methods, allows for the calculation of harmonic vibrational frequencies corresponding to the normal modes of a molecule. au.dknih.gov These calculations can predict the positions of absorption bands in infrared (IR) and Raman spectra. For peptides, characteristic vibrational bands such as the Amide A, Amide I, and Amide II bands are of particular interest as they are sensitive to the peptide's secondary structure.

The calculation for a molecule of the size of a tetrapeptide is computationally intensive. It involves geometry optimization to find a low-energy conformation, followed by a frequency calculation at that geometry. mestrelabcn.com The B3LYP functional is a commonly used DFT method for such calculations on biological molecules. au.dknih.govmdpi.com The resulting frequencies are often scaled by an empirical factor to better match experimental data.

The following table lists the typical frequency ranges for characteristic vibrations found in peptides like L-Asparaginyl-L-alanyl-L-serylglycine.

Typical Vibrational Frequencies for Peptide Functional Groups

| Vibrational Mode | Description | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Amide A | N-H stretching | 3200 - 3400 |

| Amide B | First overtone of Amide II | ~3060 - 3100 |

| C=O Stretch (Carboxyl) | C=O stretching of the terminal COOH | 1700 - 1760 |

| Amide I | C=O stretching of the peptide bond | 1600 - 1700 |

| Amide II | N-H bending and C-N stretching | 1510 - 1580 |

| CH₂, CH₃ Bending | Scissoring and bending modes | 1350 - 1480 |

| Amide III | C-N stretching and N-H bending | 1220 - 1300 |

Note: The exact frequencies are sensitive to the local conformation, hydrogen bonding, and secondary structure of the peptide.

Computational Studies on Peptide Bond Cleavage Mechanisms

The chemical stability of peptides is largely defined by the stability of the peptide bond. Non-enzymatic peptide bond cleavage is a slow process under physiological conditions but can be accelerated at specific amino acid residues. Asparagine (Asn) residues are known sites of spontaneous peptide bond cleavage. nih.govnih.gov Computational studies, primarily using quantum chemical methods like Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms and energetics of these cleavage reactions. nih.govnih.gov

For L-Asparaginyl-L-alanyl-L-serylglycine, the most probable site for non-enzymatic cleavage is at the C-terminal side of the asparagine residue, between Asn and Ala. The widely accepted mechanism for this reaction proceeds through a cyclic succinimide (B58015) intermediate. nih.govnih.gov

The key steps of this mechanism, as investigated by computational models, are:

Peptide Bond Cleavage: The formation of the succinimide intermediate results in the cleavage of the peptide bond between the Asn and the adjacent Ala residue, releasing the C-terminal portion of the peptide (in this case, Alanyl-Seryl-Glycine).

Hydrolysis of the Succinimide Intermediate: The succinimide ring itself can undergo hydrolysis to yield a mixture of aspartyl and isoaspartyl linkages, which are isomers.

Computational studies using methods like B3LYP/6-31+G** have been employed to calculate the activation free energy barriers for these reaction steps. nih.govscispace.com These calculations show that while deamidation of the Asn side chain is often a competing and faster reaction, peptide bond cleavage can become significant, especially if the protein or peptide's three-dimensional structure hinders deamidation. nih.gov The activation barrier for backbone cleavage at an Asn residue is considerably higher than that at an aspartic acid (Asp) residue, suggesting that cleavage might be more likely after the Asn has deamidated to Asp. nih.govscispace.com

The following table provides representative activation free energy values for the key steps in non-enzymatic peptide bond cleavage at Asn and Asp residues, as reported in computational literature for model peptides.

Representative Calculated Activation Free Energies for Peptide Bond Cleavage

| Reaction Step | Residue | Computational Method | Activation Free Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Succinimide Formation (Rate-Limiting Step) | Asparagine (Asn) | B3LYP/6-31+G** (in water) | ~30 - 40 | nih.gov |

| Hydrolysis of Cyclic Anhydride (B1165640) | Aspartic Acid (Asp) | B3LYP/6-311++G(d,p) | ~30 - 34 | nih.gov |

| Cyclic Intermediate Formation | Aspartic Acid (Asp) | B3LYP/6-311++G(d,p) | ~18 - 21 | nih.gov |

Note: These are generalized values from computational studies on model peptides. The precise energy barriers for L-Asparaginyl-L-alanyl-L-serylglycine would depend on its specific conformation and local environment.

Enzymatic Interactions and Biocatalysis Involving L Asparaginyl L Alanyl L Serylglycine

Substrate Specificity of Peptidases and Proteases

The susceptibility of L-Asparaginyl-L-alanyl-L-serylglycine to enzymatic cleavage is determined by the ability of peptidases and proteases to recognize and bind to specific amino acid sequences. The presence of an N-terminal asparagine, followed by alanine (B10760859), serine, and a C-terminal glycine (B1666218), provides several potential cleavage sites for different classes of enzymes.

Asparaginyl Endoproteinase Activity

Asparaginyl endopeptidases (AEPs), also known as legumains, are a family of cysteine proteases that exhibit a high degree of specificity for cleaving peptide bonds on the C-terminal side of asparagine residues. mdpi.comnih.gov This makes the asparaginyl-alanyl bond in L-Asparaginyl-L-alanyl-L-serylglycine a prime target for this class of enzymes. The general recognition motif for AEPs often involves the asparagine at the P1 position (the residue contributing the carboxyl group to the cleaved bond). mdpi.com

Research has shown that synthetic substrates with the sequence Ala-Ala-Asn are effectively cleaved by AEPs and are used as standard fluorometric assays for AEP activity. mdpi.com While the specific sequence of L-Asparaginyl-L-alanyl-L-serylglycine has not been explicitly studied, the presence of asparagine at the N-terminus suggests it could be a substrate for AEPs, leading to the release of L-Asparagine and the tripeptide L-alanyl-L-serylglycine. The efficiency of this cleavage would be influenced by the residues at the P' positions (Ala-Ser-Gly). Some AEPs have shown a preference for specific residues in these positions, which can affect the rate of hydrolysis. nih.gov

Table 1: Known Substrate Motifs for Asparaginyl Endopeptidases (AEPs)

| Enzyme/Organism Source | P3 | P2 | P1 | P1' | P2' | Reference |

| Legumain (Human) | Ala | Ala | Asn | - | - | mdpi.com |

| Legumain (General) | - | Thr, Ser, Ala, Val | Asn | - | - | nih.gov |

| Viola canadensis AEP | - | Val/Ile/Cys | Asn | Gly/Ala | Ala/Pro | nih.gov |

Note: This table represents general substrate preferences and not direct data for L-Asparaginyl-L-alanyl-L-serylglycine.

Glycyl-Glycine Hydrolase Activity

Glycyl-glycine hydrolases are enzymes that specifically cleave the peptide bond in the dipeptide glycylglycine (B550881). wikipedia.org While the primary substrate is a dipeptide, some enzymes in this class or with similar activities might exhibit broader specificity. However, there is no direct evidence to suggest that a typical glycyl-glycine hydrolase would act on the seryl-glycine bond within the larger tetrapeptide L-Asparaginyl-L-alanyl-L-serylglycine. The specificity of these enzymes is often stringent for a dipeptide substrate. It is more likely that the cleavage of the seryl-glycine bond would be carried out by less specific dipeptidases after the initial cleavage of the tetrapeptide into smaller fragments.

Specificity of Di- and Tripeptidases

Once the tetrapeptide is potentially cleaved by endopeptidases or other proteases, the resulting di- and tripeptides can be further hydrolyzed by dipeptidases and tripeptidases. For instance, if an asparaginyl endopeptidase cleaves the Asn-Ala bond, the resulting tripeptide, L-alanyl-L-serylglycine, would be a substrate for tripeptidases. These enzymes would then cleave either the Ala-Ser or Ser-Gly bond. Similarly, if another peptidase were to cleave the Ala-Ser bond first, the resulting dipeptides, L-Asparaginyl-L-alanine and L-serylglycine, would be substrates for specific dipeptidases. The exact cleavage pattern would depend on the specificities of the peptidases present in the biological system.

Enzyme Kinetics and Mechanistic Studies

It is also important to consider the possibility of non-enzymatic degradation. For instance, peptides containing Asn-Gly sequences are known to undergo spontaneous deamidation and peptide bond cleavage under physiological conditions, which could compete with or precede enzymatic action. nih.govnih.gov

Role as a Substrate or Inhibitor in Biochemical Assays

Given the scarcity of research focused on this specific tetrapeptide, its use as a standard substrate or inhibitor in biochemical assays is not established. However, based on the known substrate preferences of asparaginyl endopeptidases, a modified version of L-Asparaginyl-L-alanyl-L-serylglycine could theoretically be synthesized for use in such assays. For example, attaching a fluorophore or chromophore to the C-terminus of the peptide could allow for the measurement of AEP activity by detecting the release of the labeled fragment upon cleavage of the Asn-Ala bond.

Currently, more common and well-characterized substrates, such as Z-Ala-Ala-Asn-AMC, are used for assaying AEP activity. mdpi.com

Peptide Processing by Biocatalysts

In the context of biocatalysis, L-Asparaginyl-L-alanyl-L-serylglycine could be either a product of enzymatic synthesis or a substrate for enzymatic degradation. While the biocatalytic synthesis of such a specific tetrapeptide would require a highly controlled enzymatic or chemo-enzymatic process, its degradation is a more common biological phenomenon. In living organisms, the breakdown of proteins and larger peptides results in the formation of smaller peptides like L-Asparaginyl-L-alanyl-L-serylglycine, which are then further processed by various peptidases to recycle the amino acids.

The processing of this peptide by a mixture of biocatalysts, such as those found in a cell extract or a microbial culture, would likely result in its complete hydrolysis into its constituent amino acids: asparagine, alanine, serine, and glycine. The initial and rate-limiting steps of this degradation would depend on the specificities of the endo- and exopeptidases present in the biocatalytic system.

Biochemical Pathways and Metabolic Intermediacy of L Asparaginyl L Alanyl L Serylglycine

Role in Amino Acid and Peptide Catabolism Pathways

The breakdown of L-Asparaginyl-L-alanyl-L-serylglycine would involve the enzymatic cleavage of its peptide bonds, a process central to protein and peptide catabolism. This degradation releases the individual amino acids: L-Asparagine, L-Alanine, L-Serine, and Glycine (B1666218). These amino acids can then enter their respective catabolic pathways.

The initial and crucial step in the catabolism of the asparagine residue is its deamidation. This reaction, catalyzed by asparaginase, converts asparagine to aspartate and ammonia (B1221849). nih.govnih.gov Subsequently, aspartate can be converted to oxaloacetate through transamination, which is an intermediate in the citric acid cycle, a key energy-producing pathway. nih.gov This positions asparagine as a glucogenic amino acid, meaning its carbon skeleton can be used to synthesize glucose. nih.gov

The degradation of asparagine-containing peptides can also occur through a non-enzymatic process involving the formation of a succinimide (B58015) intermediate, especially when the following amino acid has a small side chain, such as glycine or serine. researchgate.net This process can lead to the cleavage of the peptide bond.

The other amino acids in the tetrapeptide also have well-established catabolic fates. Alanine (B10760859) is directly converted to pyruvate (B1213749), another key metabolic intermediate that can enter the citric acid cycle or be used for gluconeogenesis. libretexts.org Serine can be metabolized to pyruvate, and glycine's catabolism can also lead to pyruvate formation. libretexts.org The carbon skeletons of all four amino acids ultimately feed into central metabolic pathways for energy production or biosynthesis. slideshare.net

Potential as a Metabolite in Biological Systems

L-Asparaginyl-L-alanyl-L-serylglycine can be considered a transient metabolite, primarily existing as an intermediate in the breakdown of larger proteins or polypeptides. In biological systems, proteins are constantly being turned over, a process involving their breakdown into smaller peptides and then into individual amino acids. This tetrapeptide could be one of the many transient fragments produced during this proteolytic cascade.

The presence of asparagine at the N-terminus is significant, as N-terminal asparagine can be a signal for protein degradation through the N-degron pathway. nih.gov In this pathway, the N-terminal asparagine is deamidated to aspartate, which can then be targeted for ubiquitination and subsequent degradation by the proteasome. nih.gov While this is a protein-level regulatory system, the enzymatic machinery involved, such as N-terminal amidohydrolases (NTAN1), could potentially act on smaller peptides as well. nih.gov

The constituent amino acids of this tetrapeptide are all non-essential in humans, meaning they can be synthesized by the body. wikipedia.org Their individual concentrations and the presence of peptides like L-Asparaginyl-L-alanyl-L-serylglycine are part of the dynamic pool of amino acids and their derivatives that maintain cellular homeostasis. nih.gov

Interactions with Cellular Components and Signaling Pathways

Direct interactions of the specific tetrapeptide L-Asparaginyl-L-alanyl-L-serylglycine with cellular components and signaling pathways are not well-documented. However, the presence of the Asn-X-Ser/Thr sequence, a canonical motif for N-linked glycosylation, is noteworthy. nih.govnih.gov In this tetrapeptide, the sequence is Asn-Ala-Ser. N-linked glycosylation is a critical post-translational modification that affects protein folding, stability, and function, and is integral to many signaling pathways. nih.govkhanacademy.org While this process typically occurs on larger polypeptides within the endoplasmic reticulum, the recognition of this motif underscores the potential for interaction with the cellular machinery involved in protein modification. The efficiency of glycosylation at such a sequon can be influenced by the amino acid in the 'X' position. nih.gov

On a broader level, tetrapeptides can be pharmacologically active and can interact with a variety of receptors involved in protein-protein signaling. slideshare.net For instance, certain tetrapeptides act as antagonists or agonists for specific receptors. slideshare.net Whether L-Asparaginyl-L-alanyl-L-serylglycine has such a role remains to be investigated.

The individual amino acids of the peptide are also involved in signaling. Serine and threonine residues in proteins are key targets for phosphorylation by kinases, a fundamental mechanism in signal transduction. khanacademy.org Asparagine itself has been implicated in cellular processes beyond protein synthesis, such as acting as an amino acid exchange factor to promote cell growth. nih.gov

Involvement in Microbial Growth and Metabolism

Microorganisms have evolved sophisticated systems for the uptake and utilization of peptides from their environment. Many bacteria possess oligopeptide transport systems (Opp) that can internalize peptides of varying lengths. nih.gov These systems are crucial for acquiring amino acids for growth, especially in environments where free amino acids are scarce. Once inside the cell, the peptides are hydrolyzed by peptidases into their constituent amino acids, which then support microbial growth and metabolism. nih.gov

L-Asparaginyl-L-alanyl-L-serylglycine could serve as a nutrient source for various microorganisms. The breakdown of this tetrapeptide would provide a source of carbon and nitrogen. For example, some bacteria can ferment amino acids, producing short-chain fatty acids and other organic compounds. Lactic acid bacteria, for instance, can utilize peptides from their growth media, and this process can be enhanced by the addition of proteases. nih.gov

Chemical Reactivity and Degradation Mechanisms of L Asparaginyl L Alanyl L Serylglycine

Hydrolytic Stability of Peptide Bonds

The peptide bonds in L-Asparaginyl-L-alanyl-L-serylglycine (Asn-Ala-Ser-Gly) are susceptible to hydrolysis, a chemical breakdown involving water. This process can be catalyzed by acids or bases, leading to the cleavage of the peptide backbone.

Under acidic conditions, the peptide bonds of L-Asparaginyl-L-alanyl-L-serylglycine can undergo hydrolysis. This reaction is generally non-specific, meaning all peptide bonds can be cleaved over time. The rate of hydrolysis is dependent on factors such as temperature and the concentration of the acid. For instance, strong acids like 6 M HCl are commonly used to completely hydrolyze peptides into their constituent amino acids for analytical purposes. rsc.org The kinetics of acid-catalyzed hydrolysis for a tetrapeptide like tetraglycine (B1346897) have been studied, revealing that the rate of cleavage can vary depending on the position of the peptide bond within the chain. rsc.org

Table 1: General Conditions for Acid-Catalyzed Peptide Bond Hydrolysis

| Parameter | Condition | Outcome |

| Reagent | 6 M Hydrochloric Acid (HCl) | Complete cleavage of all peptide bonds |

| Temperature | 100-110 °C | Accelerated reaction rate |

| Duration | Several hours to 24 hours | Complete hydrolysis to free amino acids |

In alkaline or basic solutions, peptide bonds also undergo hydrolysis. This process is typically initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the peptide bond. waters.com Similar to acid hydrolysis, this can lead to the cleavage of the peptide backbone. However, alkaline conditions can also promote other degradation pathways, such as deamidation and racemization. Certain amino acids, including serine, can be destroyed under strong alkaline conditions. waters.com The hydrolysis of dipeptides containing serine has been shown to be influenced by the presence of metal ions, which can accelerate the cleavage. researchgate.net

The peptide bond on the C-terminal side of an asparagine residue is particularly susceptible to cleavage under specific conditions. This cleavage often proceeds through the formation of a cyclic succinimide (B58015) intermediate, especially when the asparagine is followed by an amino acid with a small, flexible side chain like glycine (B1666218). wikipedia.org However, in L-Asparaginyl-L-alanyl-L-serylglycine, the asparagine is followed by alanine (B10760859). The bulkier side chain of alanine compared to glycine can sterically hinder the formation of the succinimide intermediate, thus reducing the rate of cleavage at the Asn-Ala bond compared to an Asn-Gly sequence.

Chemical methods have been developed for the specific cleavage of asparaginyl-glycyl bonds using reagents like hydroxylamine (B1172632) at alkaline pH. rsc.org More recent methods utilizing hypervalent iodine compounds can achieve asparagine-selective cleavage in neutral aqueous solutions. rsc.org There are also enzymes, known as asparaginyl endopeptidases, that specifically catalyze the hydrolysis of the peptide bond on the C-terminal side of asparagine residues. nih.govnih.gov

Deamidation Pathways of Asparagine Residue

Deamidation is a common non-enzymatic modification of proteins and peptides, involving the hydrolysis of the side-chain amide group of an asparagine residue to form an aspartic acid residue. nih.gov This reaction introduces a negative charge into the peptide and can significantly alter its structure and function. The primary mechanism for asparagine deamidation proceeds through an intramolecular cyclization to form a five-membered succinimide (cyclic imide) intermediate. nih.govacs.org This intermediate is then hydrolyzed to form a mixture of aspartyl and isoaspartyl residues. nih.gov

The rate of deamidation is highly dependent on the identity of the amino acid residue on the C-terminal side of the asparagine. nih.gov Residues with small and flexible side chains, such as glycine, significantly accelerate the rate of deamidation, while bulkier side chains decrease the rate. researchgate.net In the case of L-Asparaginyl-L-alanyl-L-serylglycine, the asparagine is followed by alanine. Alanine, having a methyl side chain, will result in a slower deamidation rate compared to a sequence containing Asn-Gly. The amino acid on the N-terminal side of the asparagine has been shown to have little to no effect on the deamidation rate. researchgate.net The deamidation reaction is also significantly influenced by pH, temperature, and buffer composition, with rates generally increasing at neutral to alkaline pH and higher temperatures. researchgate.netresearchgate.net

Table 2: Relative Deamidation Rates of Asparagine Based on the Following Residue (N+1)

| N+1 Residue | Relative Deamidation Rate | Example Sequence |

| Glycine | Very High | Asn-Gly |

| Alanine | Moderate | Asn-Ala |

| Serine | Moderate | Asn-Ser |

| Valine | Low | Asn-Val |

| Proline | Very Low | Asn-Pro |

This table provides a generalized view based on established principles of asparagine deamidation. researchgate.net

Oxidative Degradation Pathways

Peptides are susceptible to damage by reactive oxygen species (ROS), such as hydroxyl radicals. nih.gov The side chains of certain amino acids are particularly prone to oxidation. In L-Asparaginyl-L-alanyl-L-serylglycine, the serine residue is a potential site for oxidative degradation. The hydroxyl group of serine can be a target for oxidation, which can lead to various products and potentially peptide bond cleavage. oup.com Studies have shown that hydroxyl radical-induced oxidation can lead to the release of free amino acids from peptides. nih.gov The degradation of serine can proceed through multiple pathways, including conversion to pyruvate (B1213749). nih.govyoutube.comyoutube.com The presence of metal ions can also catalyze the oxidation of peptides. nih.gov

The degradation of serine residues can be initiated by abstraction of a hydrogen atom from the α-carbon, which can ultimately lead to fragmentation of the peptide backbone. nih.gov While specific oxidative degradation pathways for L-Asparaginyl-L-alanyl-L-serylglycine have not been detailed, the presence of a serine residue suggests a vulnerability to oxidative stress.

Cross-linking Reactions (e.g., Lys-Asp cross-links originating from Asn)

The asparagine (Asn) residue within the L-Asparaginyl-L-alanyl-L-serylglycine peptide is a potential site for spontaneous, non-enzymatic post-translational modifications that can lead to covalent cross-linking with other molecules. A significant cross-linking reaction involves the formation of an isopeptide bond between the asparagine residue, which is first converted to an aspartic acid (Asp) derivative, and the primary amine of a lysine (B10760008) (Lys) residue from a neighboring peptide chain. nih.govportlandpress.comnih.gov

The mechanism for this Lys-Asp cross-link originating from an Asn residue is a multi-step process. nih.govportlandpress.com It is initiated by the spontaneous cleavage of the peptide bond on the C-terminal side of the asparagine residue. This cleavage event results in the formation of a C-terminal succinimide (Asu) intermediate. nih.gov This succinimide is a key reactive intermediate but does not directly form the cross-link. nih.gov

The succinimide intermediate subsequently undergoes hydrolysis, which can yield two products: a peptide with a C-terminal asparagine or one with a C-terminal aspartic acid amide. nih.gov The C-terminal aspartic acid amide is unstable at neutral pH and can decompose to form a cyclic succinic anhydride (B1165640). nih.gov This anhydride is highly susceptible to nucleophilic attack. In the presence of a lysine residue, the ε-amino group of the lysine side chain can attack the succinic anhydride. nih.govnih.gov This reaction forms a stable, covalent isopeptide bond, effectively creating a protein-protein or peptide-peptide cross-link. nih.govnih.gov

This entire pathway links two spontaneous degradation events—peptide bond cleavage at asparagine and deamidation—to the formation of a covalent cross-link. nih.gov Research on long-lived proteins, such as those found in the human lens, has identified numerous examples of these Lys-Asp cross-links that originated from asparagine residues, highlighting the physiological relevance of this reaction in the aging of tissues. nih.govportlandpress.com

Mechanism of Lys-Asp Cross-link Formation from Asparagine

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Cleavage | Spontaneous cleavage of the peptide bond C-terminal to the Asn residue. | C-terminal succinimide (Asu) |

| 2. Hydrolysis | Hydrolysis of the succinimide intermediate. | C-terminal Aspartic acid amide |

| 3. Decomposition | Decomposition of the unstable Asp amide at neutral pH. | Cyclic succinic anhydride |

| 4. Nucleophilic Attack | The ε-amino group of a Lysine residue attacks the anhydride. | Lys-Asp isopeptide cross-link |

This table illustrates the proposed mechanism for the formation of a covalent cross-link between a peptide containing L-Asparaginyl-L-alanyl-L-serylglycine and a lysine residue from another peptide.

Thermodynamic Stability and Degradation Kinetics

Thermodynamic Stability

Degradation Kinetics

The most significant chemical degradation pathway for peptides containing asparagine, such as L-Asparaginyl-L-alanyl-L-serylglycine, is the deamidation of the Asn side chain. nih.govencyclopedia.pubnih.gov This reaction involves the conversion of the asparagine residue into an aspartic acid or isoaspartic acid residue. nih.govnih.gov The kinetics of this degradation process are highly dependent on factors such as pH, temperature, and buffer composition. nih.gov

The primary mechanism for Asn deamidation at neutral and alkaline pH proceeds through the formation of a five-membered cyclic imide intermediate, also known as a succinimide. nih.govencyclopedia.pubnih.gov This intermediate is formed by the nucleophilic attack of the nitrogen atom of the adjacent amino acid (in this case, Alanine) on the side-chain carbonyl carbon of the asparagine. encyclopedia.pub The formation of this succinimide is generally the rate-limiting step. nih.gov The cyclic imide is then rapidly hydrolyzed to form a mixture of β-aspartyl (isoAsp) and α-aspartyl (Asp) peptides. nih.gov Under acidic conditions (e.g., pH < 5), the degradation mechanism can shift towards direct hydrolysis of the asparagine side-chain amide, which yields only the Asp-peptide. nih.govnih.gov